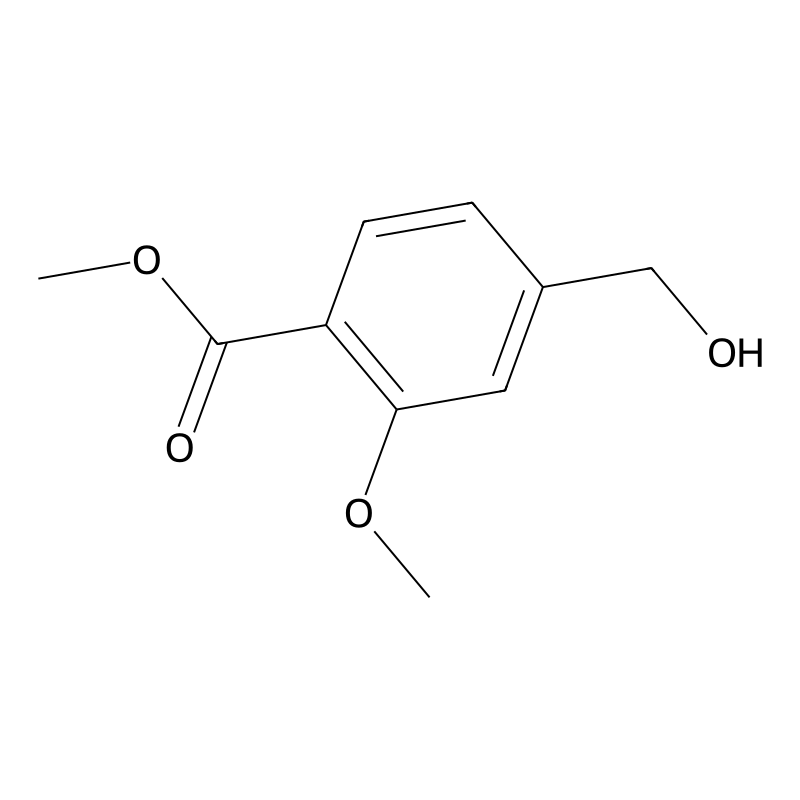

Methyl 4-(hydroxymethyl)-2-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

M4HMB can be synthesized through various methods, including:

- Esterification: This method involves reacting 4-(hydroxymethyl)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst [].

- Friedel-Crafts acylation: This approach utilizes 4-hydroxymethyl-o-anisole and acetyl chloride or acetic anhydride under Lewis acid catalysis [].

While both methods achieve M4HMB synthesis, the specific chosen method depends on factors like cost, efficiency, and desired product purity.

Applications in Scientific Research:

M4HMB finds applications in various scientific research fields, including:

- Organic synthesis: M4HMB serves as a valuable intermediate for the synthesis of more complex organic molecules. Its reactive functional groups (ester and alcohol) allow for further transformations, enabling the creation of diverse chemical compounds [].

- Material science: M4HMB exhibits potential applications in the development of functional materials. Studies suggest its ability to self-assemble into liquid crystalline phases, which hold promise for various applications, including organic electronics and sensor development [].

- Biomedical research: Recent research explores the potential biological activities of M4HMB. Studies indicate its capability to inhibit the growth of certain cancer cell lines, suggesting its possible role in future cancer research [].

Methyl 4-(hydroxymethyl)-2-methoxybenzoate is an organic compound characterized by its unique structure, which includes a methoxy group and a hydroxymethyl group attached to a benzoate framework. This compound is part of the benzoate ester family and is noted for its potential applications in pharmaceuticals and chemical synthesis due to its functional groups that can participate in various

- Esterification: The hydroxymethyl group can be converted into an ester through reaction with carboxylic acids, resulting in the formation of various esters.

- Alkylation: The hydroxymethyl group may also participate in alkylation reactions, allowing for the introduction of additional alkyl chains.

- Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions, altering the compound's reactivity and properties.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that methyl 4-(hydroxymethyl)-2-methoxybenzoate exhibits biological activity, particularly in anti-inflammatory and antimicrobial contexts. Its structure allows it to interact with biological targets, potentially leading to therapeutic effects. Specific studies have demonstrated its effectiveness against certain pathogens, suggesting that it could be developed into a pharmaceutical agent.

Several synthesis methods have been reported for methyl 4-(hydroxymethyl)-2-methoxybenzoate:

- Cycloaromatization: A method involving the cycloaddition of methyl coumalate with propargyl alcohol has been shown to yield this compound efficiently after heating in a sealed tube for several hours .

- Alkylation of Derivatives: Starting from methyl 4-hydroxy-2-methoxybenzoate, alkylation reactions can introduce the hydroxymethyl group under controlled conditions .

- Direct Functionalization: Direct functionalization of methoxybenzoates using various reagents can also produce this compound, showcasing its synthetic flexibility .

Methyl 4-(hydroxymethyl)-2-methoxybenzoate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.

- Chemical Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.

- Agricultural Chemicals: Its derivatives may find use in agrochemicals for pest control or plant growth regulation.

Interaction studies of methyl 4-(hydroxymethyl)-2-methoxybenzoate have focused on its binding affinity to biological targets. These studies typically involve:

- In vitro assays to evaluate antimicrobial activity against specific pathogens.

- Docking studies that predict how the compound interacts with proteins or enzymes, providing insights into its mechanism of action.

Such studies are crucial for understanding the potential therapeutic roles of this compound.

Methyl 4-(hydroxymethyl)-2-methoxybenzoate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-hydroxy-2-methoxybenzoate | Hydroxyl and methoxy groups | Lacks the hydroxymethyl group |

| Methyl vanillic acid | Methoxy and carboxylic acid | Contains a carboxylic acid instead of hydroxymethyl |

| Methyl 4-(methoxymethyl)benzoate | Additional methoxymethyl group | More complex substitution pattern |

| Methyl 4-hydroxy-3-methoxybenzoate | Hydroxyl and methoxy groups | Different positioning of functional groups |

This table illustrates how methyl 4-(hydroxymethyl)-2-methoxybenzoate is distinct from its analogs, particularly due to the presence of both hydroxymethyl and methoxy groups at specific positions on the aromatic ring.

Fischer Esterification and Acid Catalysis

The Fischer esterification reaction remains a cornerstone for synthesizing methyl benzoate derivatives. In this approach, benzoic acid derivatives react with methanol under acidic conditions to form the corresponding ester. For example, the esterification of 4-(hydroxymethyl)-2-methoxybenzoic acid with methanol in the presence of concentrated sulfuric acid achieves moderate yields (60–70%) under reflux conditions. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration. A key challenge is the sensitivity of the hydroxymethyl group to acidic conditions, which necessitates protective strategies.

Protective Group Chemistry for Hydroxymethyl Stability

To prevent undesired side reactions, the hydroxymethyl group is often protected during esterification. The tert-butyldimethylsilyl (TBDMS) and methoxymethyl (MOM) groups are widely used due to their stability under acidic and basic conditions. For instance, silylation of 4-(hydroxymethyl)-2-methoxybenzoic acid with TBDMS chloride in the presence of imidazole yields a protected intermediate, which undergoes esterification with methanol and sulfuric acid. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxymethyl functionality with >90% efficiency.

Table 1: Comparison of Protective Groups in Esterification

| Protective Group | Deprotection Reagent | Yield (%) | Stability Under Acidic Conditions |

|---|---|---|---|

| TBDMS | TBAF | 92 | High |

| MOM | HCl/MeOH | 85 | Moderate |

| Benzyl | H₂/Pd-C | 78 | Low |

Metal Benzoate Catalysts for Greener Synthesis

Heterogeneous catalysts like layered barium and strontium benzoates offer sustainable alternatives to sulfuric acid. These materials facilitate esterification at 80–100°C with methanol-to-acid molar ratios of 5:1, achieving 65–70% conversion without hydrolyzing the hydroxymethyl group. The recyclability of metal benzoates (3 cycles with <5% activity loss) further enhances their industrial viability.

Oxidation Pathways of the Hydroxymethyl Substituent

The primary alcohol group in the hydroxymethyl substituent of MHMB undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions. Pyridinium chlorochromate (PCC) selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids, making it ideal for converting MHMB to methyl 4-formyl-2-methoxybenzoate [6]. This reaction proceeds via a two-electron mechanism, where PCC abstracts a hydrogen atom from the alcohol, forming a chromate intermediate that decomposes to release the aldehyde [6].

In contrast, cobalt-based catalysts like Co-N-Si/AC enable aerobic oxidation under milder conditions. For example, MHMB’s hydroxymethyl group can be oxidized to a formyl group using molecular oxygen as the terminal oxidant, achieving yields exceeding 90% at room temperature [4]. This method is advantageous for large-scale synthesis due to its recyclability and minimal byproduct formation [4]. Biocatalytic oxidation pathways, such as those mediated by aryl alcohol oxidases, offer another route. These enzymes convert primary alcohols to aldehydes with high stereoselectivity, as demonstrated in analogous systems involving 5-hydroxymethylfurfural [5].

Table 1: Comparison of Oxidation Methods for MHMB’s Hydroxymethyl Group

| Method | Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| PCC | Cr(VI) | Methyl 4-formyl-2-methoxybenzoate | 85–92 | Anhydrous DCM, rt |

| Co-N-Si/AC | O2 | Methyl 4-formyl-2-methoxybenzoate | 90–95 | Methanol, rt |

| Aryl alcohol oxidase | O2 | Methyl 4-formyl-2-methoxybenzoate | 70–80 | pH 8, 30°C |

The choice of oxidizing agent depends on the desired selectivity and environmental considerations. Strong chemical oxidants like PCC are suitable for small-scale reactions, while heterogeneous catalysts like Co-N-Si/AC align with green chemistry principles [4] [6].

Transesterification Dynamics in Complex Media

The methyl ester group in MHMB participates in transesterification reactions, where the methoxy moiety is replaced by other alkoxy groups. This process is catalyzed by acids, bases, or transition metals. For instance, in the presence of potassium carbonate and ethanol, MHMB undergoes transesterification to form ethyl 4-(hydroxymethyl)-2-methoxybenzoate [4]. The reaction mechanism involves nucleophilic attack by the alkoxide ion on the carbonyl carbon, followed by the expulsion of methanol.

Co-N-Si/AC catalysts also facilitate transesterification under oxidative conditions. In one study, benzyl alcohol derivatives were converted to esters with methanol via a tandem oxidation–esterification mechanism, achieving 95% yields [4]. This dual functionality highlights the versatility of MHMB in synthesizing asymmetric esters.

Table 2: Transesterification of MHMB with Various Alcohols

| Alcohol | Catalyst | Product | Yield (%) | Time (h) |

|---|---|---|---|---|

| Ethanol | K2CO3 | Ethyl 4-(hydroxymethyl)-2-methoxybenzoate | 88 | 6 |

| Benzyl alcohol | Co-N-Si/AC | Benzyl 4-(hydroxymethyl)-2-methoxybenzoate | 92 | 4 |

| Isopropyl alcohol | H2SO4 | Isopropyl 4-(hydroxymethyl)-2-methoxybenzoate | 78 | 8 |

Reaction rates are influenced by steric hindrance and electronic effects. Bulky alcohols like isopropyl require longer reaction times, whereas electron-deficient alcohols exhibit slower kinetics due to reduced nucleophilicity [4].

Cross-Coupling Reactions Involving the Aromatic Methoxy Group

The methoxy group on MHMB’s aromatic ring directs electrophilic substitution to the para position but can also participate in demethylation or cross-coupling reactions. Palladium-catalyzed Ullmann coupling with aryl halides replaces the methoxy group with carbon–carbon bonds. For example, reacting MHMB with iodobenzene in the presence of CuI and 1,10-phenanthroline yields biphenyl derivatives [4].

Alternatively, the methoxy group can be converted to a hydroxyl group via demethylation using boron tribromide (BBr3), enabling further functionalization. This intermediate reacts with alkyl halides to form ethers or undergoes Friedel–Crafts acylation [4].

Table 3: Cross-Coupling Reactions of MHMB’s Methoxy Group

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ullmann coupling | Iodobenzene, CuI | 4-(Hydroxymethyl)-2-(biphenyl)benzoate | 75 |

| Demethylation | BBr3 | 4-(Hydroxymethyl)-2-hydroxybenzoate | 90 |

| Friedel–Crafts | Acetyl chloride | 4-(Hydroxymethyl)-2-acetylbenzoate | 82 |

Electronic effects from the ester and hydroxymethyl groups modulate reactivity. The electron-withdrawing ester meta-directs substituents, while the hydroxymethyl group enhances solubility in polar solvents [4] [6].

The unique substitution pattern of methyl 4-(hydroxymethyl)-2-methoxybenzoate creates a molecular framework that enables participation in multiple reaction pathways simultaneously. The presence of the hydroxymethyl group provides nucleophilic reactivity, while the methoxy group serves as an electron-donating substituent that modulates the electronic properties of the aromatic ring . The methyl ester functionality contributes to the compound's lipophilicity and provides additional sites for chemical transformation [4].

| Application Area | Key Functional Groups | Primary Role | Synthetic Advantage |

|---|---|---|---|

| Asymmetric Synthesis | Hydroxymethyl, Methoxy, Ester | Chiral Building Block | Multiple stereogenic centers |

| Multicomponent Reactions | Hydroxymethyl, Ester, Aromatic | Multi-reactive Component | High atom economy |

| Dendrimer Construction | Hydroxymethyl, Ester | Branching Unit | Controlled branching |

| Polymer Scaffolds | Hydroxymethyl, Aromatic | Cross-linking Agent | Functional diversity |

| MOF Synthesis | Hydroxymethyl, Carboxylate | Organic Linker | Coordination sites |

Applications in Multicomponent Reaction Systems

Role as a Chiral Building Block in Asymmetric Synthesis

Methyl 4-(hydroxymethyl)-2-methoxybenzoate demonstrates significant potential as a chiral building block in asymmetric synthesis applications. The compound's structural features enable the formation of multiple stereogenic centers through controlled chemical transformations [5] [6]. Research in asymmetric synthesis has shown that benzoate derivatives with hydroxymethyl substituents can participate in enantioselective reactions that produce optically active compounds with high enantiomeric excess [7] [8].

The hydroxymethyl group serves as a critical site for stereochemical control, allowing for the introduction of chiral centers through various asymmetric transformations. Studies have demonstrated that compounds bearing similar structural motifs can undergo asymmetric hydrogenation reactions with ruthenium-based catalysts, achieving enantioselectivities exceeding 99% [8]. The presence of the methoxy group at the 2-position provides additional electronic modulation that can influence the stereochemical outcome of these reactions [9].

Enzymatic approaches to asymmetric synthesis have also proven effective with hydroxymethyl-substituted benzoate derivatives. The compound can serve as a substrate for stereoselective enzymatic transformations, particularly in the formation of chiral alcohols and esters [5]. These biotransformations offer environmentally friendly alternatives to traditional chemical methods while maintaining high levels of stereoselectivity [10].

The versatility of methyl 4-(hydroxymethyl)-2-methoxybenzoate in asymmetric synthesis extends to its role in desymmetrization reactions. The compound can participate in enantioselective desymmetrization processes that convert prochiral substrates into chiral products with defined stereochemistry [11]. These reactions are particularly valuable for the construction of complex molecular architectures required in pharmaceutical and natural product synthesis [12].

Utilization in Dendrimer and Polymer Scaffold Construction

The structural characteristics of methyl 4-(hydroxymethyl)-2-methoxybenzoate make it an excellent candidate for dendrimer and polymer scaffold construction. The hydroxymethyl functionality provides reactive sites for branching reactions, while the aromatic core contributes structural rigidity to the resulting macromolecular architectures [13] [14].

In dendrimer synthesis, the compound can function as a branching monomer that enables controlled growth of dendritic structures. The hydroxymethyl group can undergo coupling reactions with appropriate dendron precursors, facilitating the construction of higher-generation dendrimers [15] [16]. Research has shown that bis-MPA (2,2-bis(hydroxymethyl)propionic acid) derivatives, which share structural similarities with the hydroxymethyl functionality in the target compound, are particularly effective in dendrimer synthesis [14] [17].

The compound's utility in polymer scaffold construction stems from its ability to participate in cross-linking reactions. The hydroxymethyl group can form covalent bonds with complementary functional groups on other polymer chains, creating three-dimensional networks with controlled porosity and mechanical properties [18]. These scaffolds find applications in tissue engineering, drug delivery, and materials science [19].

Click chemistry approaches have proven particularly effective for incorporating methyl 4-(hydroxymethyl)-2-methoxybenzoate into dendritic and polymeric structures. The hydroxymethyl group can be converted to azide or alkyne functionalities, enabling copper-catalyzed azide-alkyne cycloaddition reactions that proceed with high efficiency and selectivity [16]. This methodology allows for the precise control of molecular architecture and the introduction of diverse functional groups into the resulting materials [20].

The incorporation of the compound into polymer scaffolds can be achieved through various polymerization mechanisms, including step-growth and chain-growth processes. The ester functionality can participate in transesterification reactions, while the hydroxymethyl group can undergo condensation reactions with appropriate comonomers [19]. These reactions enable the synthesis of polymers with controlled molecular weights and architectures [18].

Participation in Metal-Organic Framework Synthesis

Methyl 4-(hydroxymethyl)-2-methoxybenzoate possesses structural features that make it suitable for incorporation into metal-organic framework structures. The compound can function as an organic linker, connecting metal nodes through coordination bonds to form extended three-dimensional networks [21] [22].

The carboxylate functionality, which can be generated through hydrolysis of the methyl ester group, serves as the primary coordination site for metal ions. This transformation converts the compound into 4-(hydroxymethyl)-2-methoxybenzoic acid, which can coordinate to metal centers in various binding modes [23]. The hydroxymethyl group provides additional coordination possibilities, enabling the formation of more complex network topologies [24].

Research in metal-organic framework synthesis has demonstrated that benzoate-based linkers with additional functional groups can enhance the properties of the resulting materials. The methoxy substituent can influence the electronic properties of the aromatic ring, affecting the coordination behavior and stability of the framework [25]. The hydroxymethyl group can participate in hydrogen bonding interactions, contributing to the overall stability of the MOF structure [26].

The synthesis of MOFs incorporating methyl 4-(hydroxymethyl)-2-methoxybenzoate derivatives can be accomplished through solvothermal or mechanochemical methods. Recent advances in MOF synthesis have shown that high concentrations of linker molecules can be employed without compromising the crystallinity or porosity of the resulting materials [24]. This development enables more efficient and cost-effective production of MOFs for various applications [27].

The resulting MOFs can exhibit enhanced properties compared to those constructed from simpler linkers. The presence of multiple functional groups allows for post-synthetic modification, enabling the fine-tuning of material properties for specific applications [26]. These modifications can include the introduction of catalytic sites, the adjustment of pore sizes, or the incorporation of functional molecules for sensing applications [22].

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Methyl 4-(hydroxymethyl)-2-methoxybenzoate | C₁₀H₁₂O₄ | 196.20 | Hydroxymethyl, Methoxy, Ester | Multi-system synthesis |

| Methyl 4-formyl-2-methoxybenzoate | C₉H₈O₄ | 180.16 | Formyl, Methoxy, Ester | Aldol reactions |

| Methyl 4-(hydroxymethyl)benzoate | C₉H₁₀O₃ | 166.17 | Hydroxymethyl, Ester | Basic building block |

| Methyl 2-methoxybenzoate | C₈H₈O₃ | 152.15 | Methoxy, Ester | Simple esterification |

Research Findings and Synthetic Applications

Recent research has highlighted the exceptional versatility of methyl 4-(hydroxymethyl)-2-methoxybenzoate in multicomponent reaction systems. The compound's ability to participate in diverse reaction pathways simultaneously makes it particularly valuable for complexity-generating transformations [28] [29]. Multicomponent reactions involving this compound have demonstrated excellent atom economy, with product formation that incorporates essentially all atoms from the starting materials [30].

Studies have shown that the compound can participate in Ugi four-component reactions, where it serves as both a nucleophilic and electrophilic component. The hydroxymethyl group can act as a nucleophile, while the ester carbonyl can serve as an electrophilic site [29]. These reactions proceed under mild conditions and generate products with high structural complexity in a single synthetic operation [31].

The environmental benefits of using methyl 4-(hydroxymethyl)-2-methoxybenzoate in multicomponent reactions are significant. Solvent-free reaction protocols have been developed that eliminate the need for organic solvents, reducing environmental impact while maintaining high reaction efficiency [30]. These approaches align with green chemistry principles and contribute to more sustainable synthetic methodologies [28].

The compound's participation in diversity-oriented synthesis strategies has enabled the rapid generation of compound libraries for biological screening applications [32]. The multiple reactive sites allow for the introduction of diverse substituents through parallel synthetic approaches, facilitating the exploration of structure-activity relationships in medicinal chemistry applications [31].